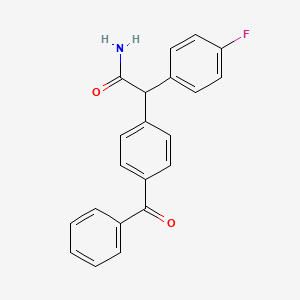
2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FNO2 and its molecular weight is 333.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide is an organic compound notable for its complex structure, which includes a benzoyl group and a fluorinated phenyl group. This structural diversity contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the amidation of 4-aminobenzophenone with an acylating agent like acetic anhydride in the presence of a base such as triethylamine under reflux conditions. This method allows for the efficient production of the compound with high purity, suitable for biological testing.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties . The mechanism often involves interactions with specific biological targets, leading to alterations in cellular functions and bacterial growth inhibition.
Antimicrobial Properties
Studies have shown that this compound exhibits broad-spectrum antimicrobial activity . The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.
The biological activity of this compound can be attributed to several mechanisms:
- Non-Covalent Interactions : These include hydrogen bonding and π-π stacking interactions with target biomolecules, which are crucial for its antimicrobial efficacy.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other acetamides against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited superior antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 8 | 16 |
| Amoxicillin | 32 | 64 |
| Ciprofloxacin | 16 | 32 |
Study 2: Mechanistic Insights
A mechanistic study explored how the compound affects bacterial cell integrity. Using fluorescence microscopy, it was observed that treated bacteria exhibited significant morphological changes indicative of membrane damage. This suggests that the antimicrobial action may involve direct interaction with bacterial membranes, leading to compromised integrity and eventual cell death.
Eigenschaften
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTATXSHVDAOXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














